4-iodo-N-(2,2,2-trifluoroethyl)benzamide
CAS No.: 1249062-31-4
Cat. No.: VC2690568
Molecular Formula: C9H7F3INO
Molecular Weight: 329.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1249062-31-4 |
---|---|
Molecular Formula | C9H7F3INO |
Molecular Weight | 329.06 g/mol |
IUPAC Name | 4-iodo-N-(2,2,2-trifluoroethyl)benzamide |
Standard InChI | InChI=1S/C9H7F3INO/c10-9(11,12)5-14-8(15)6-1-3-7(13)4-2-6/h1-4H,5H2,(H,14,15) |
Standard InChI Key | XLYGNLTUPOFBKY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)NCC(F)(F)F)I |
Canonical SMILES | C1=CC(=CC=C1C(=O)NCC(F)(F)F)I |
Introduction
Chemical Structure and Physical Properties
4-Iodo-N-(2,2,2-trifluoroethyl)benzamide (CAS: 1249062-31-4) is an organic compound with the molecular formula C9H7F3INO and a molecular weight of 329.06 g/mol . The structure consists of a benzene ring with an iodine substituent at the para position and an amide functionality where the nitrogen is connected to a 2,2,2-trifluoroethyl group. This arrangement creates a molecule with distinctive electronic and steric properties that influence its chemical behavior.
The physical properties of this compound include limited water solubility due to its lipophilic character, contributed by both the aromatic ring and the trifluoroethyl moiety. It typically appears as a crystalline solid under standard conditions. The presence of the iodine atom provides a distinctive reactivity center for further chemical transformations, while the trifluoroethyl group introduces unique conformational and electronic effects.
Property | Value |
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Molecular Formula | C9H7F3INO |
Molecular Weight | 329.06 g/mol |
CAS Number | 1249062-31-4 |
Appearance | Crystalline solid |
Solubility | Limited in water, soluble in organic solvents |
Melting Point | Not specified in literature |
IUPAC Name | 4-iodo-N-(2,2,2-trifluoroethyl)benzamide |
Structural Comparison with Related Compounds
4-Iodo-N-(2,2,2-trifluoroethyl)benzamide belongs to a family of halogenated benzamides with trifluoroethyl substituents. Comparative analysis with structurally related compounds provides insights into its distinctive properties and potential applications.
Comparison with Bromine Analogue
4-Bromo-N-(2,2,2-trifluoroethyl)benzamide (CAS: 214261-65-1) represents the bromine analogue of our target compound . While structurally similar, the C-I bond (2.12 Å) in the iodo derivative is longer and weaker than the C-Br bond (1.90 Å) in the bromo analogue, making the iodo compound generally more reactive in coupling reactions and nucleophilic substitutions. The molecular weight of the bromo analogue is 282.06 g/mol, compared to 329.06 g/mol for the iodo compound.
Comparison with Positional Isomers
Various positional isomers exist where the iodine atom occupies different positions on the benzene ring. For instance, 2-iodo-N-(2,2,2-trifluoroethyl)benzamide would feature the iodine at the ortho position, potentially introducing steric effects that could influence amide rotation and reactivity patterns. Similarly, 2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide introduces additional functional group complexity with the nitro substituent.
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
4-Iodo-N-(2,2,2-trifluoroethyl)benzamide | C9H7F3INO | 329.06 | Reference compound |
4-Bromo-N-(2,2,2-trifluoroethyl)benzamide | C9H7BrF3NO | 282.06 | Bromine instead of iodine |
2-Iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide | C9H6F3IN2O3 | 374.06 | Iodine at position 2, additional nitro group |
Benzamide, N-(2-iodo-4-methylphenyl)-4-trifluoromethyl- | C15H11F3INO | 405.15 | Different arrangement of substituents |
Chemical Reactivity and Behavior
The reactivity of 4-iodo-N-(2,2,2-trifluoroethyl)benzamide is largely governed by its functional groups, with the iodine atom and the trifluoroethyl-substituted amide being the primary centers of reactivity.
Cross-Coupling Reactions
The iodine substituent at the para position makes this compound an excellent substrate for various metal-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids/esters to form carbon-carbon bonds
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Sonogashira coupling with terminal alkynes
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Heck reactions with alkenes
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Stille coupling with organostannanes
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Negishi coupling with organozinc compounds
These reactions typically proceed more readily with iodoarenes compared to their bromo or chloro counterparts due to the weaker C-I bond, making 4-iodo-N-(2,2,2-trifluoroethyl)benzamide particularly valuable in synthesis.
Amide Reactivity
The amide group shows typical reactivity patterns, including:
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Hydrolysis under strong acidic or basic conditions
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Reduction to amines using strong reducing agents (LiAlH4, borane)
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Transamidation reactions under certain catalytic conditions
The presence of the electron-withdrawing trifluoroethyl group on the nitrogen likely decreases the nucleophilicity of the amide nitrogen while potentially increasing the electrophilicity of the carbonyl carbon.
Trifluoroethyl Group Effects
The trifluoroethyl substituent introduces unique electronic and steric effects:
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Enhanced lipophilicity, potentially improving membrane permeability in biological systems
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Increased metabolic stability compared to non-fluorinated analogues
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Altered hydrogen bonding properties of the adjacent amide NH
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Electronic withdrawal effects that influence the reactivity of both the amide group and the aromatic ring
Analytical Characterization
While specific spectroscopic data for 4-iodo-N-(2,2,2-trifluoroethyl)benzamide is limited in the literature, the expected spectral characteristics can be inferred from similar compounds and general principles.
¹H NMR
The proton NMR spectrum would likely show:
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Two doublets in the aromatic region (δ 7.5-8.0 ppm) corresponding to the para-substituted benzene ring, with characteristic coupling constants of approximately 8-9 Hz
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A quartet (δ 3.8-4.0 ppm) for the -CH₂- protons adjacent to the CF₃ group, showing coupling to the fluorine atoms
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A broad singlet (δ 6.0-7.0 ppm) for the amide NH proton
¹³C NMR
Expected signals would include:
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Four aromatic carbon signals (δ 120-140 ppm)
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One carbonyl carbon signal (δ 165-170 ppm)
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One quartet for the CF₃ carbon (δ 120-125 ppm) with large ¹J(C-F) coupling
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One quartet for the -CH₂- carbon (δ 35-40 ppm) with ²J(C-F) coupling
¹⁹F NMR
A singlet at approximately δ -70 ppm would be expected for the CF₃ group.
Mass Spectrometry
Mass spectrometric analysis would reveal a molecular ion peak at m/z 329, with characteristic isotope patterns due to the presence of iodine. Fragment ions might include the loss of iodine (m/z 202) and the trifluoroethyl group.
Applications and Significance
4-Iodo-N-(2,2,2-trifluoroethyl)benzamide has several potential applications across multiple fields:
Pharmaceutical Research
In drug discovery, this compound may serve as:
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A building block for fluorine-containing pharmaceuticals, where the trifluoroethyl group can enhance metabolic stability and binding affinity
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A scaffold for medicinal chemistry, using the iodine as a handle for diversification through cross-coupling reactions
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A potential precursor for radiopharmaceuticals, where the iodine position could be substituted with radioactive isotopes for imaging or therapeutic applications
Materials Science
The compound may find applications in:
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Synthesis of fluorinated polymers with unique properties
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Development of liquid crystals, where the rigid benzamide core combined with the polarizable iodine atom could contribute to desirable optical properties
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Preparation of surface-active materials, leveraging the amphiphilic character introduced by the fluorinated group
Synthetic Utility
As a synthetic intermediate, 4-iodo-N-(2,2,2-trifluoroethyl)benzamide offers:
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A versatile platform for library synthesis through parallel functionalization of the iodine position
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A model compound for studying the influence of fluorinated groups on reaction outcomes
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A useful substrate for methodology development in organofluorine chemistry
Structural Analogues and Derivatives
Several structural analogues of 4-iodo-N-(2,2,2-trifluoroethyl)benzamide have been reported in the literature, providing a broader context for understanding its properties and potential applications.
Halogen Variations
Substitution of the iodine atom with other halogens produces compounds with graduated reactivity profiles:
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4-Bromo-N-(2,2,2-trifluoroethyl)benzamide - less reactive in cross-coupling reactions but potentially more stable
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4-Chloro-N-(2,2,2-trifluoroethyl)benzamide - further reduced reactivity toward cross-coupling but may exhibit distinctive biological properties
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4-Fluoro-N-(2,2,2-trifluoroethyl)benzamide - least reactive toward substitution but potentially most stable metabolically
Functional Group Modifications
The addition or substitution of functional groups creates compounds with altered electronic and physical properties:
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4-Sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide - incorporates a sulfonamide group that can engage in additional hydrogen bonding interactions
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4-Amino-N-(2,2,2-trifluoroethyl)benzamide - features a reactive amino group suitable for further derivatization
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4-Iodo-2-(trifluoromethyl)benzonitrile - contains a nitrile group instead of an amide with the trifluoromethyl directly on the ring
Complex Derivatives
More elaborate structural modifications yield compounds with specialized applications:
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